Decyl(trimethyl)stannane
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Overview
Description
Decyl(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a decyl group and three methyl groups. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis, materials science, and industrial processes due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl(trimethyl)stannane can be synthesized through various methods, including stannylation reactions. One common approach involves the reaction of decyl halides with hexamethyldistannane under transition metal-free conditions. This method is operationally convenient and offers good functional group tolerance . Another method involves the palladium-catalyzed hydrostannation of alkenes, which allows for the efficient synthesis of substituted stannanes with high degrees of diastereo- and enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale stannylation reactions using readily available starting materials such as decyl bromides and hexamethyldistannane. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of palladium catalysts in hydrostannation reactions is also common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Decyl(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: Organotin compounds can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions involving organotin hydrides are common in organic synthesis.
Substitution: Stille coupling reactions, where stannanes react with halides or pseudohalides to form carbon-carbon bonds, are widely used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride and tributyltin hydride are frequently used.
Substitution: Palladium catalysts and halide substrates are commonly employed in Stille coupling reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organic compounds, depending on the halide or pseudohalide used.
Scientific Research Applications
Decyl(trimethyl)stannane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Decyl(trimethyl)stannane involves the formation of stannyl radicals in chain mechanisms. These radicals participate in various reactions, including hydrostannation and hydrostannolysis, leading to the formation of new carbon-tin bonds . The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar chemical properties.
Tributyltin hydride: Commonly used in organic synthesis for reduction reactions.
Hexamethyldistannane: Used as a reagent in stannylation reactions.
Uniqueness
Decyl(trimethyl)stannane is unique due to its specific combination of a decyl group and three methyl groups bonded to a tin atom. This structure imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
61726-22-5 |
---|---|
Molecular Formula |
C13H30Sn |
Molecular Weight |
305.09 g/mol |
IUPAC Name |
decyl(trimethyl)stannane |
InChI |
InChI=1S/C10H21.3CH3.Sn/c1-3-5-7-9-10-8-6-4-2;;;;/h1,3-10H2,2H3;3*1H3; |
InChI Key |
BJBDLIKBPPOEPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Sn](C)(C)C |
Origin of Product |
United States |
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